

Glycofurol: A Comprehensive Technical Guide to its Regulatory and Pharmaceutical Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile non-proprietary excipient widely utilized in the pharmaceutical industry. Its primary function is as a solvent and penetration enhancer, particularly for parenteral, topical, and intranasal drug formulations. This technical guide provides an in-depth overview of the regulatory status, physicochemical properties, safety profile, and analytical considerations of **Glycofurol**, intended to support researchers and drug development professionals in its effective and safe application.

Regulatory Status

Glycofurol is an established pharmaceutical excipient with a history of use in approved drug products in major markets.

United States Food and Drug Administration (FDA): Glycofurol is approved by the FDA for use as a cosolvent in parenteral formulations[1]. While a specific maximum potency for parenteral use is not publicly available in the FDA's Inactive Ingredient Database (IID)[1][2] [3][4], literature suggests its use in intravenous or intramuscular injections at concentrations up to 50% v/v[5]. The FDA's Inactive Ingredient Database provides information on inactive ingredients present in FDA-approved drug products and can be a valuable resource for formulators[1][2][3][4].



• European Medicines Agency (EMA): **Glycofurol** is included in parenteral medicines licensed in Europe, indicating its acceptance for use in injectable drug products within the European Union[5]. Manufacturers can demonstrate that the purity of their substance is suitably controlled by the monograph of the European Pharmacopoeia through a Certificate of Suitability (CEP)[6]. The European Directorate for the Quality of Medicines & HealthCare (EDQM) maintains a database of granted CEPs[7][8][9]. The EMA provides guidance and question-and-answer documents on excipients, which can be consulted for further information[10][11][12][13][14].

Physicochemical Properties

Glycofurol is a clear, colorless, almost odorless liquid with a bitter taste that produces a warm sensation on the tongue[5][15]. Its key physicochemical properties are summarized in the table below.



Property	Value	Reference(s)
Synonyms	Glycofurol 75, tetraglycol, α- (tetrahydrofuranyl)-ω- hydroxypoly(oxyethylene), tetrahydrofurfuryl alcohol polyethylene glycol ether	[5]
CAS Number	31692-85-0	[16]
Molecular Formula	C9H18O4 (average)	[5]
Molecular Weight	190.24 g/mol (average)	[5]
Boiling Point	80-100 °C for Glycofurol 75	[5]
Density	1.070–1.090 g/cm ³ at 20°C	[5]
Viscosity (dynamic)	8–18 mPa·s (8–18 cP) at 20°C for Glycofurol 75	[5]
Solubility	Miscible with water, ethanol (95%), glycerin, and polyethylene glycol 400. Immiscible with arachis oil, isopropyl ether, and petroleum ether.	[5]

Safety and Toxicology

Glycofurol is generally considered a relatively nontoxic and nonirritant material at the concentrations typically used as a pharmaceutical excipient[5]. However, it can be an irritant when used undiluted, with a tolerability profile similar to propylene glycol[5].

- Acute Toxicity: The intravenous LD50 in mice is reported as 3.5 mL/kg[17].
- Repeat-Dose Toxicity: While specific repeat-dose toxicity studies on Glycofurol are not readily available in the public domain, general principles for such studies are outlined by regulatory bodies and involve evaluating the effects of repeated administration over a defined period[3][18][19].



- Genotoxicity and Carcinogenicity: No specific public data on the genotoxicity or carcinogenicity of **Glycofurol** was identified. Standard genotoxicity assays include the Ames test, in vitro chromosome aberration test, and in vivo micronucleus test[20][21][22][23].
- Developmental and Reproductive Toxicology (DART): Information regarding DART studies for **Glycofurol** is not publicly available. DART studies are designed to assess the potential effects of a substance on reproduction and development[5][7][24].
- Acceptable Daily Intake (ADI): A specific ADI for Glycofurol has not been established by
 major regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives
 (JECFA). The ADI is a measure of the amount of a substance that can be ingested daily over
 a lifetime without an appreciable health risk[16].

Experimental Protocols High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a general framework for the quantification of **Glycofurol** in a pharmaceutical formulation. Method development and validation are essential for specific applications.

Objective: To determine the concentration of **Glycofurol** in a given sample.

Materials:

- HPLC system with UV detector
- C18 analytical column (e.g., 4.6 mm x 250 mm, 5 μm)
- Glycofurol reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)



· Volumetric flasks and pipettes

Chromatographic Conditions (Illustrative Example):

• Mobile Phase: Acetonitrile: Water (gradient or isocratic, to be optimized)

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Detection Wavelength: Low UV (e.g., 210 nm), as Glycofurol lacks a strong chromophore.
 Refractive Index (RI) detection can also be an alternative.

Injection Volume: 20 μL

Procedure:

- Standard Preparation:
 - Prepare a stock solution of Glycofurol reference standard in a suitable solvent (e.g., methanol or water) of a known concentration (e.g., 1 mg/mL).
 - Prepare a series of calibration standards by diluting the stock solution to achieve a range of concentrations that bracket the expected sample concentration.
- Sample Preparation:
 - Accurately weigh or measure the sample containing Glycofurol.
 - Dilute the sample with the mobile phase or a suitable solvent to a concentration within the calibration range.
 - Filter the sample through a 0.45 μm syringe filter before injection.
- Analysis:
 - Inject the calibration standards and the prepared sample into the HPLC system.
 - Record the peak area of Glycofurol for each injection.



- · Quantification:
 - Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
 - Determine the concentration of **Glycofurol** in the sample by interpolating its peak area on the calibration curve.

API-Excipient Compatibility Studies

This protocol outlines a general approach to assess the compatibility of an Active Pharmaceutical Ingredient (API) with **Glycofurol** using Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).

Objective: To evaluate the potential for physical and chemical interactions between an API and **Glycofurol**.

Materials:

- Differential Scanning Calorimeter (DSC)
- Fourier-Transform Infrared (FTIR) Spectrometer with ATR accessory
- API
- Glycofurol
- Vials
- Spatula
- Mortar and pestle (optional)

Procedure:

- Sample Preparation:
 - Prepare physical mixtures of the API and **Glycofurol** in various ratios (e.g., 1:1, 1:2, 2:1 by weight).



- o Gently mix the components using a spatula or, if necessary, by light trituration in a mortar.
- Prepare samples of the pure API and pure Glycofurol for comparison.
- For stress testing, samples can be stored under elevated temperature and humidity conditions (e.g., 40°C/75% RH) for a defined period.
- Differential Scanning Calorimetry (DSC) Analysis:
 - Accurately weigh 2-5 mg of the sample (pure components and mixtures) into an aluminum DSC pan.
 - Seal the pan hermetically.
 - Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range that encompasses the melting points of both the API and Glycofurol.
 - Record the heat flow as a function of temperature.
 - Interpretation: Compare the thermograms of the mixtures with those of the pure components. The appearance of new peaks, disappearance of peaks, or shifts in melting endotherms can indicate an interaction[25][26][27].
- Fourier-Transform Infrared (FTIR) Spectroscopy Analysis:
 - Place a small amount of the sample (pure components and mixtures) directly onto the ATR crystal of the FTIR spectrometer.
 - Record the infrared spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
 - Interpretation: Compare the spectra of the mixtures with those of the pure components.
 The appearance of new absorption bands, disappearance of characteristic bands, or significant shifts in band positions can suggest a chemical interaction between the API and Glycofurol[5][28][29].

Signaling Pathways and Experimental Workflows

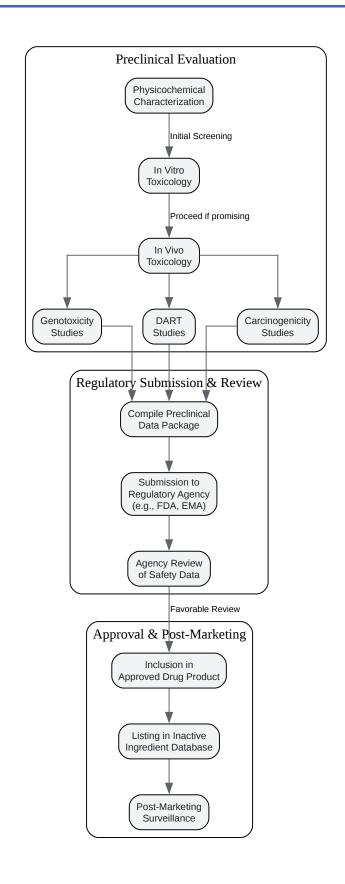


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Currently, there is no publicly available information directly linking **Glycofurol** to specific cellular signaling pathways. Excipients are generally selected for their inertness and lack of pharmacological activity. However, understanding the potential for any biological interaction is a crucial aspect of safety assessment. The following diagram illustrates a general logical workflow for evaluating the safety and regulatory acceptance of a pharmaceutical excipient.





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Excipient Safety and Regulatory Acceptance Workflow



Conclusion

Glycofurol is a well-established pharmaceutical excipient with a favorable regulatory and safety profile for its use as a solvent and penetration enhancer in various dosage forms, particularly parenteral formulations. Its miscibility with a range of solvents and its ability to dissolve poorly water-soluble active pharmaceutical ingredients make it a valuable tool for drug developers. While a comprehensive public database of all toxicological studies is not available, its history of use in approved medicines in Europe and the United States provides a strong foundation for its continued application in pharmaceutical development. Adherence to established analytical methods for characterization and compatibility testing is crucial for ensuring the quality and stability of final drug products containing **Glycofurol**.

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